D-azidophenylalanine CHA salt
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Overview
Description
D-azidophenylalanine CHA salt is a compound that combines the properties of an azido group, a phenyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-azidophenylalanine CHA salt typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (2R)-2-azido-3-phenylpropanoic acid and cyclohexanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is typically maintained at room temperature to ensure optimal yield.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-azidophenylalanine CHA salt undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to form amines using reducing agents such as hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: The major products formed include nitro derivatives of the original compound.
Reduction: The major products formed include amine derivatives.
Substitution: The major products formed include substituted phenyl derivatives.
Scientific Research Applications
D-azidophenylalanine CHA salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of D-azidophenylalanine CHA salt involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and materials science. The phenyl and cyclohexylamine moieties contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-azido-3-phenylpropanoic acid: Lacks the cyclohexylamine moiety.
Cyclohexanamine: Lacks the azido and phenyl groups.
(2R)-2-azido-3-phenylpropanoic acid;cyclohexylamine: Similar structure but with a different amine group.
Uniqueness
D-azidophenylalanine CHA salt is unique due to the combination of its azido, phenyl, and cyclohexylamine groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22N4O2 |
---|---|
Molecular Weight |
290.36 |
Synonyms |
cyclohexanaminium (S)-2-azido-3-phenylpropanoate; N3-Phe-OH |
Origin of Product |
United States |
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